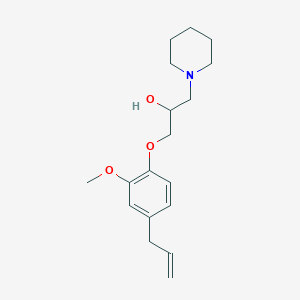
N-(3-acetylphenyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-nitrobenzamide, also known as ANB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ANB is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Applications De Recherche Scientifique
Antibacterial Activity
Research on the synthesis and characterization of metal complexes with various nitrobenzamide derivatives, including structures similar to N-(3-acetylphenyl)-2-nitrobenzamide, has shown that these complexes exhibit significant antibacterial efficacy. For instance, metal complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide demonstrated greater antibacterial activity than their ligand counterparts, indicating the potential for these compounds in developing new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).
Materials Science and Polymer Chemistry
In the realm of materials science, the o-nitrobenzyl group, a chemical moiety related to nitrobenzamide structures, has been extensively utilized in the development of photodegradable polymers. These polymers can alter their properties upon exposure to light, offering innovative applications in various fields, including biomedical engineering and environmental science (Zhao, Sterner, Coughlin, & Théato, 2012).
Molecular Electronics
The incorporation of nitroamine redox centers, similar to the functional groups in this compound, into molecular electronic devices has demonstrated remarkable properties. A study utilizing a molecule with a nitroamine redox center showed negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, highlighting the potential of such compounds in the fabrication of molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).
Anticancer Research
Although the specific compound this compound was not directly linked to anticancer research in the sources reviewed, related nitrobenzamide compounds have been explored for their anticancer properties. For example, dinitrobenzamide mustards, a class of nitro-aromatic anticancer prodrugs, undergo bioactivation by tumor reductases to form cytotoxic agents that can cross-link DNA, demonstrating the potential for therapeutic applications in oncology (Helsby, Goldthorpe, Tang, Atwell, Smith, Wilson, & Tingle, 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-10(18)11-5-4-6-12(9-11)16-15(19)13-7-2-3-8-14(13)17(20)21/h2-9H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLQCJOGNTWKMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)
![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)

![N-[(6-chloro-3-pyridinyl)methyl]-3-isobutyl-N-methyl-5-isoxazolecarboxamide](/img/structure/B5579721.png)

![3-(2-oxoazepan-1-yl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5579724.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetamide](/img/structure/B5579729.png)

![N-benzyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5579748.png)
![2-{6-[4-(dimethylamino)phenyl]-5-phenyl-5,6-dihydro-3-pyridazinyl}-1H-indene-1,3(2H)-dione](/img/structure/B5579762.png)

